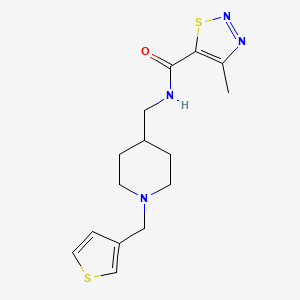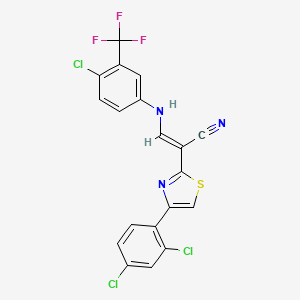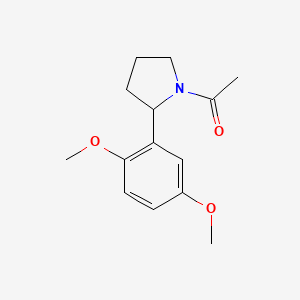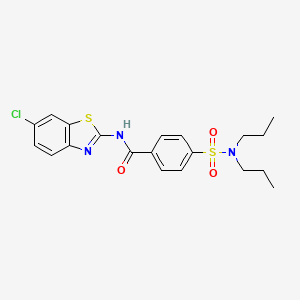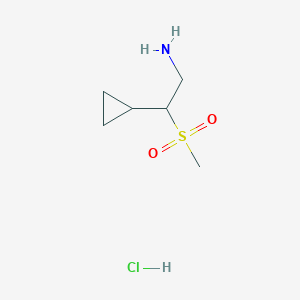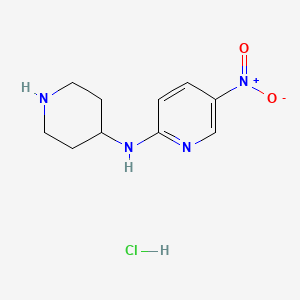![molecular formula C21H17FN4OS B2824130 N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)cinnamamide CAS No. 894029-99-3](/img/structure/B2824130.png)
N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)cinnamamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)cinnamamide” is a complex organic molecule that contains several functional groups and rings. It has a thiazolo[3,2-b][1,2,4]triazole ring, which is a type of heterocyclic compound . This ring is attached to a 4-fluorophenyl group and an ethylcinnamamide group.
Synthesis Analysis
While the specific synthesis process for this compound isn’t available, thiazolo[3,2-b][1,2,4]triazole compounds can generally be synthesized via a one-pot catalyst-free procedure at room temperature by the reaction of dibenzoylacetylene and triazole derivatives .Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. Single crystal X-ray diffraction could potentially be used to determine the exact structure .Applications De Recherche Scientifique
Antifungal Applications
Thiazole and triazole derivatives, including compounds similar to N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)cinnamamide, have been extensively studied for their antifungal properties. Triazoles, in particular, are known for their role in treating fungal infections due to their ability to inhibit the synthesis of ergosterol, an essential component of the fungal cell membrane. The literature reveals the significant impact of triazoles like fluconazole, itraconazole, voriconazole, and posaconazole in managing various fungal infections, highlighting their broad-spectrum antifungal activity, including activity against Candida species, Aspergillus species, and other pathogenic fungi (Zonios & Bennett, 2008).
Anticancer Applications
Cinnamic acid derivatives, including cinnamamide, have attracted attention for their potential anticancer properties. Research into these compounds has demonstrated a variety of mechanisms through which they exert antitumor effects, such as apoptosis induction, cell cycle arrest, and inhibition of cancer cell proliferation. The broad spectrum of cinnamic acid derivatives' anticancer activity underlines their potential as a basis for developing novel anticancer therapies (De, Baltas, & Bedos-Belval, 2011).
Optoelectronic Material Applications
Thiazole and triazole derivatives are also prominent in the development of optoelectronic materials. Their incorporation into π-extended conjugated systems has proven valuable for fabricating materials with potential applications in organic light-emitting diodes (OLEDs), photoelectric conversion elements, and image sensors. The unique electronic properties of these heterocycles make them suitable for use in various optoelectronic devices, suggesting that this compound could also find applications in this field (Lipunova et al., 2018).
Mécanisme D'action
The mechanism of action would depend on the specific biological or chemical process that the compound is involved in. For example, some thiazole derivatives have been found to exhibit various biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant activities .
Propriétés
IUPAC Name |
(E)-N-[2-[2-(4-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN4OS/c22-17-9-7-16(8-10-17)20-24-21-26(25-20)18(14-28-21)12-13-23-19(27)11-6-15-4-2-1-3-5-15/h1-11,14H,12-13H2,(H,23,27)/b11-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APIBROITYKKTIP-IZZDOVSWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NCCC2=CSC3=NC(=NN23)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![[3-(1-Methylpyrazol-4-yl)piperidin-1-yl]-(3-phenyl-2,1-benzoxazol-5-yl)methanone](/img/structure/B2824049.png)
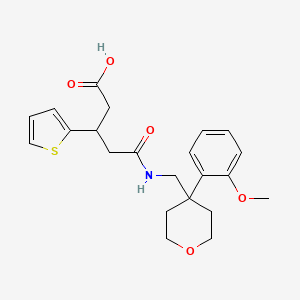
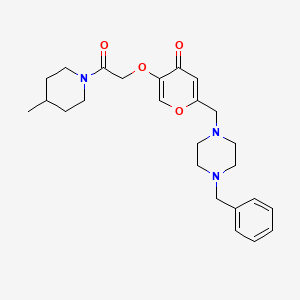
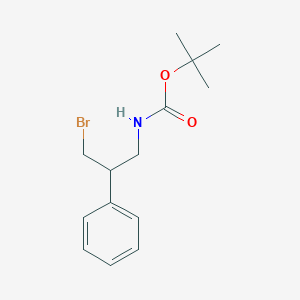
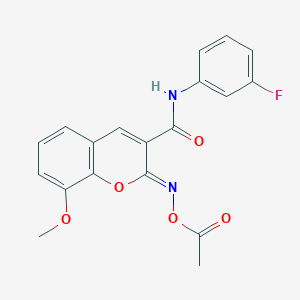

![2-(benzo[d][1,3]dioxol-5-yl)-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)acetamide](/img/structure/B2824057.png)
![N-(5-chloro-2-methylphenyl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}acetamide](/img/structure/B2824061.png)
